molecular formula C14H28O2 B1364991 2,2-dimethyldodecanoic Acid CAS No. 2874-73-9

2,2-dimethyldodecanoic Acid

Cat. No. B1364991
Key on ui cas rn: 2874-73-9
M. Wt: 228.37 g/mol
InChI Key: DGMAZGHRQYFPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849732

Procedure details

Isobutyric acid (13.9 ml) was added dropwise to a mixture of 21.1 ml of 62.5% sodium hydride, 93.8 ml of diisopropylamine and 150 ml of tetrahydrofuran (THF) at 30° C. or lower. After refluxing the mixture for 30 minutes, to the mixture was added 31.0 ml of a 1.6M n-butyl lithium-hexane solution at 10° C. or lower and the mixture was stirred for 15 minutes at the same temperature and for 2 hours at room temperature. At 10° C. or lower, 5.76 g of 1-bromodecane was added dropwise to the mixture. The mixture was stirred at the same temperature for one hour and then at room temperature overnight. After adding 300 ml of ice water, the reaction mixture was washed with diethyl ether, and the aqueous layer was adjusted to pH=1 with conc. hydrochloric acid and extracted with isopropyl ether. After the extract was washed and dried, the solvent was removed under reduced pressure to give 2.36 g of 2,2-dimethyllauric acid (state: pale yellow oily product).
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
93.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[H-].[Na+].[CH:9](NC(C)C)(C)C.Br[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]C>O1CCCC1>[CH3:3][C:2]([CH3:9])([CH2:4][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:1]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
21.1 mL
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
93.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.76 g
Type
reactant
Smiles
BrCCCCCCCCCC
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
lower and the mixture was stirred for 15 minutes at the same temperature and for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing the mixture for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
to the mixture was added 31.0 ml of a 1.6M n-butyl lithium-hexane solution at 10° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the reaction mixture was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
WASH
Type
WASH
Details
After the extract was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)O)(CCCCCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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